molecular formula C13H15N3O4S B2714772 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide CAS No. 1421481-21-1

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide

Cat. No. B2714772
CAS RN: 1421481-21-1
M. Wt: 309.34
InChI Key: HEZCUNAIHYTGDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ‘2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide’ is unique and allows for diverse applications in scientific research. The pyrimidine moiety, a key component of this compound, has been employed in the design of privileged structures in medicinal chemistry .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including sulfonamides, have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors of these derivatives, demonstrating their potential in protecting metals from corrosion. This area of application is significant for industries seeking materials that can extend the lifespan of metal components by preventing corrosion-related damage (Kaya et al., 2016).

Photodynamic Therapy

Sulfonamide derivatives have been evaluated for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed these compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for effective PDT, suggesting the relevance of sulfonamide derivatives in developing new cancer therapies (Pişkin et al., 2020).

Novel Material Synthesis

Research into the synthesis of heterocyclic compounds, including sulfonamide derivatives, has led to the discovery of abnormal condensation products with potential applications in material science. These compounds' unique structures and properties may contribute to the development of new materials with specific functionalities, indicating the versatility of sulfonamide derivatives in chemical synthesis and material innovation (Okui et al., 1972).

properties

IUPAC Name

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-4-5-11(19-2)12(6-9)21(17,18)16-10-7-14-13(20-3)15-8-10/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCUNAIHYTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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